Ethyl 4-[[4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate
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Overview
Description
BRD7552 is a small molecule that acts as an inducer of pancreatic and duodenal homeobox 1 (PDX1) expression. PDX1 is a key transcription factor involved in pancreas development and beta cell function. BRD7552 has been identified through high-throughput screening and has shown potential in upregulating PDX1 expression in both primary human islets and ductal cells, leading to increased insulin expression .
Preparation Methods
BRD7552 is synthesized through a diversity-oriented synthesis approach, which involves the use of glucose-derived compounds. The synthetic route includes several steps of chemical reactions, such as esterification, amidation, and carbamate formation. The compound is typically prepared in a laboratory setting under controlled conditions, with specific reagents and solvents used at each step .
Chemical Reactions Analysis
BRD7552 undergoes various chemical reactions, including:
Oxidation: BRD7552 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: BRD7552 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
BRD7552 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the regulation of transcription factors and epigenetic modifications.
Biology: Employed in research to understand the role of PDX1 in pancreas development and beta cell function.
Medicine: Investigated for its potential in diabetes research, particularly in the reprogramming of cells to produce insulin.
Industry: Utilized in the development of new therapeutic agents targeting transcription factors and epigenetic pathways
Mechanism of Action
BRD7552 exerts its effects by inducing the expression of PDX1 through epigenetic modifications. The compound increases the acetylation of histone H3 and the trimethylation of histone H3 lysine 4, while decreasing the trimethylation of histone H3 lysine 9. These changes are consistent with transcriptional activation of PDX1. The action of BRD7552 is dependent on the presence of the transcription factor FOXA2, which plays a crucial role in the transcriptional activation of PDX1 .
Comparison with Similar Compounds
BRD7552 is unique in its ability to specifically induce PDX1 expression through epigenetic modifications. Similar compounds include:
BRD7389: Another small molecule that induces PDX1 expression but with different epigenetic modifications.
BRD6897: A compound that upregulates PDX1 expression through a different mechanism involving direct binding to the PDX1 promoter.
BRD1234: A molecule that increases PDX1 expression but also affects other transcription factors, making it less specific compared to BRD7552
BRD7552 stands out due to its specificity and potency in inducing PDX1 expression, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[[4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N3O15/c1-3-43-29(38)17-4-6-18(7-5-17)34-31(39)49-26-25(14-37)48-30(42-2)28(51-33(41)36-20-9-11-22-24(13-20)47-16-45-22)27(26)50-32(40)35-19-8-10-21-23(12-19)46-15-44-21/h4-13,25-28,30,37H,3,14-16H2,1-2H3,(H,34,39)(H,35,40)(H,36,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLIMLEFKWKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N3O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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